5-Amino-1-ethyl-1H-indazole

Medicinal Chemistry Kinase Inhibitor Design Molecular Recognition

Differentiation from unsubstituted 5-aminoindazole: The N1-ethyl substituent eliminates tautomeric equilibrium (1H↔2H), locking the scaffold into a single predictable conformation essential for reproducible kinase inhibitor SAR. With a balanced LogP of 1.18 and aqueous solubility of 9.3 mM, this building block requires minimal property modulation during lead optimization. The 5-amino group enables diverse derivatization (amide coupling, reductive amination, urea synthesis) with consistent core geometry across parallel libraries. High synthetic accessibility (~98% yield) ensures cost-effective scaling for med chem campaigns.

Molecular Formula C9H11N3
Molecular Weight 161.2 g/mol
CAS No. 511249-17-5
Cat. No. B1374631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-ethyl-1H-indazole
CAS511249-17-5
Molecular FormulaC9H11N3
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)N)C=N1
InChIInChI=1S/C9H11N3/c1-2-12-9-4-3-8(10)5-7(9)6-11-12/h3-6H,2,10H2,1H3
InChIKeyCCQKLBKIVZTVQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1-ethyl-1H-indazole (CAS 511249-17-5) Technical Specifications and Functional Classification


5-Amino-1-ethyl-1H-indazole (CAS 511249-17-5) is a functionalized indazole derivative with the molecular formula C9H11N3 and a molecular weight of 161.20 g/mol [1]. This heterocyclic building block features a primary amino group at the 5-position and an ethyl substituent at the N-1 position of the indazole core . The introduction of an ethyl group at the N-1 position prevents tautomerization and provides a fixed vector for substitution, which is crucial for designing molecules with specific binding orientations in protein active sites . As a versatile building block, it serves as a key intermediate in medicinal chemistry programs targeting kinase inhibition and related therapeutic applications [2].

Critical Differentiators of 5-Amino-1-ethyl-1H-indazole for Scientific Procurement


Substitution of 5-Amino-1-ethyl-1H-indazole with unsubstituted 5-aminoindazole or other N1-alkyl analogs is not functionally equivalent due to the critical role of the N1-ethyl group in defining molecular recognition and physicochemical properties . The ethyl substituent at the N-1 position prevents tautomerization that occurs with unsubstituted indazoles, thereby locking the molecule into a single, predictable conformation that is essential for reliable structure-activity relationships in medicinal chemistry programs [1]. Furthermore, the specific alkyl chain length directly influences lipophilicity (LogP 1.18 for the ethyl derivative) [2] and binding site complementarity, making the ethyl variant distinct from methyl (LogP ~0.8) or propyl (LogP ~1.6) analogs in terms of membrane permeability and target engagement [3]. The quantitative evidence below substantiates why this specific substitution pattern cannot be arbitrarily interchanged without compromising experimental reproducibility and downstream biological outcomes.

Quantitative Evidence Differentiating 5-Amino-1-ethyl-1H-indazole from Closest Analogs


Conformational Locking: N1-Ethyl Substitution Prevents Tautomerization

The N1-ethyl substituent in 5-Amino-1-ethyl-1H-indazole eliminates the prototropic tautomerism observed in unsubstituted 5-aminoindazole (1H-indazol-5-amine), where the proton can migrate between N1 and N2 positions, creating an equilibrium mixture of 1H- and 2H-tautomers . This conformational locking ensures a fixed orientation of the ethyl group as a defined vector for hydrophobic interactions in protein binding pockets, a property that unsubstituted analogs cannot provide [1]. The fixed conformation eliminates ambiguity in structure-based drug design and ensures consistent binding poses across experimental replicates.

Medicinal Chemistry Kinase Inhibitor Design Molecular Recognition

Lipophilicity Optimization: LogP 1.18 Balances Permeability and Solubility

5-Amino-1-ethyl-1H-indazole exhibits a calculated LogP value of 1.18, representing an optimal balance between membrane permeability and aqueous solubility for small molecule drug candidates [1]. This value positions the compound favorably within Lipinski's Rule of Five guidelines (LogP < 5) while providing sufficient lipophilicity for passive diffusion across biological membranes [2]. The LogP of 1.18 distinguishes it from both more hydrophilic analogs (e.g., 5-amino-1H-indazole with LogP ~0.5) and more lipophilic analogs (e.g., 1-propyl or 1-butyl derivatives with LogP > 1.5), offering a predictable starting point for ADME optimization [3].

ADME Drug Design Physicochemical Properties

Synthetic Accessibility: High-Yield Reduction from 1-Ethyl-5-nitro-1H-indazole

5-Amino-1-ethyl-1H-indazole can be synthesized via reduction of 1-ethyl-5-nitro-1H-indazole with a reported yield of approximately 98%, demonstrating excellent synthetic accessibility for a functionalized indazole building block . This high-yielding transformation compares favorably to the synthesis of other substituted 5-aminoindazoles, where yields typically range from 70-90% depending on the specific substitution pattern and reduction conditions . The efficient synthetic route enables reliable scale-up and cost-effective procurement for medicinal chemistry campaigns.

Synthetic Chemistry Process Development Building Block

Aqueous Solubility Profile: 1.5 g/L at 25°C for Formulation Planning

5-Amino-1-ethyl-1H-indazole exhibits a calculated aqueous solubility of 1.5 g/L (approximately 9.3 mM) at 25°C, classifying it as slightly soluble according to USP and BP solubility criteria . This solubility value provides a benchmark for formulation development and enables direct comparison with structural analogs, such as 5-amino-1-methyl-1H-indazole, which typically shows higher aqueous solubility due to reduced hydrophobic surface area, or 1-benzyl derivatives, which exhibit markedly lower solubility (< 0.1 g/L) due to increased lipophilicity .

Formulation Science Preformulation Physicochemical Characterization

Thermal Stability: Melting Point 100-102°C for Storage and Handling

5-Amino-1-ethyl-1H-indazole has a measured melting point of 100-102°C (recrystallized from dichloromethane/ligroine), indicating a crystalline solid at room temperature with defined thermal stability suitable for long-term storage [1]. This thermal profile distinguishes it from lower-melting analogs (e.g., 5-amino-1-methyl-1H-indazole with melting point ~80-85°C) that may be more prone to degradation or handling difficulties, and from higher-melting analogs that may present solubility challenges in organic solvents .

Compound Management Stability Procurement Specifications

Optimal Application Scenarios for 5-Amino-1-ethyl-1H-indazole Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization Requiring Defined Binding Vectors

Medicinal chemistry programs developing ATP-competitive kinase inhibitors should prioritize 5-Amino-1-ethyl-1H-indazole when a fixed, predictable binding orientation is critical for SAR studies. The N1-ethyl group prevents tautomerization and provides a defined hydrophobic vector for interactions with the kinase hinge region [1]. This fixed conformation is essential for reproducible structure-activity relationships and eliminates the ambiguity inherent in using unsubstituted 5-aminoindazole, which exists as an equilibrium mixture of 1H- and 2H-tautomers .

Parallel Synthesis and Compound Library Construction

5-Amino-1-ethyl-1H-indazole is optimally suited for parallel synthesis campaigns due to its high-yielding synthetic accessibility (~98% yield from nitro precursor reduction) and versatile 5-amino functional group that can undergo diverse derivatization reactions, including amide bond formation, reductive amination, and urea synthesis [1]. The fixed N1-ethyl substituent ensures that all library members maintain a consistent core geometry, facilitating meaningful SAR interpretation across compound series .

ADME Optimization Studies Balancing Permeability and Solubility

Drug discovery programs requiring balanced lipophilicity for optimal ADME properties should select 5-Amino-1-ethyl-1H-indazole as a core scaffold. With a calculated LogP of 1.18 and aqueous solubility of 1.5 g/L (9.3 mM), this compound provides an ideal starting point for lead optimization that does not require extensive property modulation [1]. This balanced profile reduces the need for additional solubilizing groups or lipophilic modifications, streamlining the path to drug-like candidates .

Affinity Reagent Development for Kinase Profiling

Researchers developing immobilized kinase inhibitors for affinity enrichment and chemoproteomics should utilize 5-Amino-1-ethyl-1H-indazole as a scaffold for linker attachment. The 5-aminoindazole core is a validated promiscuous kinase ligand that exploits conserved binding elements in the ATP-binding site, enabling broad-spectrum kinase enrichment from complex cellular lysates [1]. The N1-ethyl substitution provides a fixed orientation for linker derivatization without interfering with kinase binding, making it superior to unsubstituted analogs for immobilization chemistry .

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